molecular formula C20H20FN3O B11209216 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide

2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide

Cat. No.: B11209216
M. Wt: 337.4 g/mol
InChI Key: ZONCWNCPBVVUFK-UHFFFAOYSA-N
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Description

2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide is a synthetic organic compound with the molecular formula C20H20FN3O. It is a member of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide typically involves the reaction of 2,3-diethylquinoxaline-6-carboxylic acid with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide is unique due to its specific structural features, such as the presence of the 4-fluorobenzyl group, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives .

Properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

2,3-diethyl-N-[(4-fluorophenyl)methyl]quinoxaline-6-carboxamide

InChI

InChI=1S/C20H20FN3O/c1-3-16-17(4-2)24-19-11-14(7-10-18(19)23-16)20(25)22-12-13-5-8-15(21)9-6-13/h5-11H,3-4,12H2,1-2H3,(H,22,25)

InChI Key

ZONCWNCPBVVUFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1CC

Origin of Product

United States

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